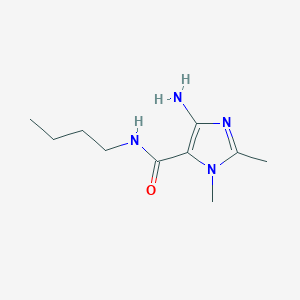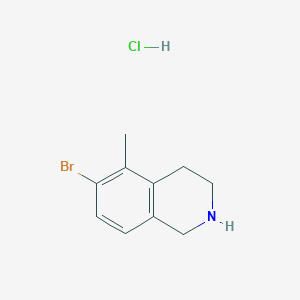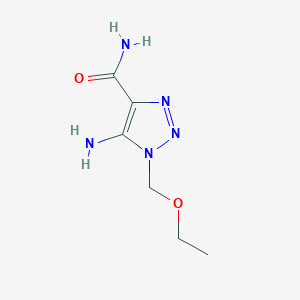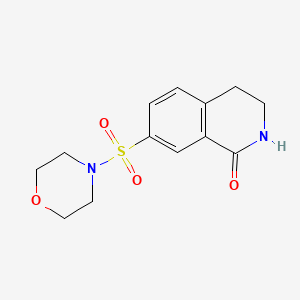
3-(氨甲基)吡咯烷-1-甲酰胺二盐酸盐
描述
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride (AMP-DHC) is an important organic compound that has been used in various scientific research applications. It is a versatile compound that has been used in a variety of laboratory experiments and has been found to have a wide range of biochemical and physiological effects.
科学研究应用
手性助剂应用
- 不对称酰化: 该化合物在不对称酰化中作为手性助剂,为不对称羟醛反应提供了一种替代方案。这个过程涉及使用 Zn(BH4)2 对 2-烷基-3-氧代酰胺进行立体选择性还原 (伊藤、胜木和山口,1984)。
催化应用
- 不对称催化反应: 与查询化合物相关的 L-吡咯烷-2-甲酰胺衍生物已显示出在不对称醛烷基化和不对称交叉偶联反应中的有效性 (刘清哈,2014)。
药物化学应用
- 抗心律失常剂: 吡咯烷-3-甲酰胺的衍生物已被合成并评估其抗心律失常特性,表现出比一些传统药物更高的活性和更好的化学治疗指数 (Hankovszky 等人,1986)。
- 神经退行性疾病的 JNK 抑制剂: 该化合物的衍生物已被合成作为 JNK3 抑制剂,这是治疗神经退行性疾病的目标。这些化合物显示出很高的选择性和活性 (Jang 等人,2020)。
- Met 激酶抑制剂: 结构相关的 N-取代二氢吡啶-3-甲酰胺被确定为有效且选择性的 Met 激酶抑制剂 (Schroeder 等人,2009)。
有机合成应用
- 生物转化: 该化合物已用于外消旋和内消旋吡咯烷-2,5-二甲酰胺的对映选择性生物转化,展示了其在有机合成中的潜力 (陈等人,2012)。
作用机制
Target of Action
The compound belongs to the class of pyrrolidine derivatives, which are known to interact with a variety of biological targets .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It’s worth noting that the stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and different stereoisomers can lead to a different biological profile of drug candidates .
生化分析
Biochemical Properties
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride plays a vital role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their catalytic activity. Additionally, 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride can bind to specific receptors on the cell surface, affecting signal transduction pathways. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that regulate cell proliferation and differentiation. Additionally, 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride can alter gene expression patterns, leading to changes in the production of specific proteins. These effects on cellular processes highlight the compound’s potential in therapeutic applications and its importance in biochemical research .
Molecular Mechanism
The molecular mechanism of action of 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it has been observed to inhibit certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride can interact with DNA, influencing gene expression and chromatin structure. These molecular interactions are critical for understanding the compound’s effects on cellular function and its potential therapeutic uses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as promoting cell proliferation and differentiation. At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage. Understanding the dosage effects of 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride can affect the balance of metabolic pathways, contributing to its overall effects on cellular function .
Transport and Distribution
The transport and distribution of 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells. Additionally, 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride can bind to certain proteins, affecting its distribution and availability for biochemical reactions. Understanding the transport and distribution of this compound is essential for its effective use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic uses.
属性
IUPAC Name |
3-(aminomethyl)pyrrolidine-1-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-3-5-1-2-9(4-5)6(8)10;;/h5H,1-4,7H2,(H2,8,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBFTLYIUWGZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382863.png)


![2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1382867.png)


amine dihydrochloride](/img/structure/B1382872.png)





![7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1382885.png)
